molecular formula C10H20I2N2Pt B14717069 diiodoplatinum(2+);piperidin-1-ide CAS No. 15227-44-8

diiodoplatinum(2+);piperidin-1-ide

Cat. No.: B14717069
CAS No.: 15227-44-8
M. Wt: 617.17 g/mol
InChI Key: WBDPKHXERJXBLW-UHFFFAOYSA-L
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Description

Diiodoplatinum(II) complexes are a class of platinum coordination compounds characterized by a central Pt²⁺ ion coordinated with two iodide ligands. These complexes often exhibit unique reactivity and structural properties due to the strong field strength of iodide ligands, which influence their electronic configuration and steric environment. For example, diiodoplatinum(II) complexes with 1,5-cyclooctadiene ligands demonstrate air stability and distinct solubility profiles in organic solvents . Piperidin-1-ide, a deprotonated piperidine derivative, could theoretically act as a ligand in such complexes, but its explicit coordination chemistry with Pt²⁺ remains uncharacterized in the available literature.

Properties

CAS No.

15227-44-8

Molecular Formula

C10H20I2N2Pt

Molecular Weight

617.17 g/mol

IUPAC Name

diiodoplatinum(2+);piperidin-1-ide

InChI

InChI=1S/2C5H10N.2HI.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2

InChI Key

WBDPKHXERJXBLW-UHFFFAOYSA-L

Canonical SMILES

C1CC[N-]CC1.C1CC[N-]CC1.I[Pt+2]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodoplatinum(2+);piperidin-1-ide typically involves the reaction of a platinum(II) precursor with iodine and piperidine. One common method is to start with platinum(II) chloride, which is reacted with iodine in the presence of piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diiodoplatinum(2+);piperidin-1-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new coordination compounds with different ligands .

Scientific Research Applications

Diiodoplatinum(2+);piperidin-1-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diiodoplatinum(2+);piperidin-1-ide involves the interaction of the platinum center with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The piperidine ligand may also play a role in modulating the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Platinum(II) complexes are widely studied for their catalytic, medicinal, and structural properties. Below is a comparative analysis of diiodoplatinum(II) complexes and analogous compounds with varying ligands or oxidation states:

Ligand Effects on Stability and Reactivity

  • Diiodoplatinum(II) vs. Dichloroplatinum(II) :
    The substitution of iodide ligands with chloride ligands significantly alters reactivity. For instance, dichloro(1,5-cyclooctadiene)platinum(II) decomposes more slowly in dimethyl sulfoxide compared to its dibromo and diiodo analogs, which degrade rapidly due to weaker Pt–I bonds .

    • Synthetic Yield : The dibromo(1,5-cyclooctadiene)platinum(II) complex is synthesized in 83% yield, whereas diiodo analogs may require modified procedures due to iodide’s lower leaving-group ability .
  • Nitrogen-Donor Ligands: Complexes with chelating N(amino)-N(imine) ligands (e.g., in ) undergo oxidative addition and reductive elimination reactions, forming platinacyclic compounds. Kinetic studies reveal that product ratios (e.g., 1:4 for chlorido species) depend on ligand steric and electronic effects .

Structural and Spectroscopic Properties

  • Bond Lengths and Angles :
    Crystallographic data for diiodoplatinum(II) complexes with oxazine ligands () show bond lengths such as Pt–I (2.70–2.75 Å) and N–Pt–I angles of ~91.11°, consistent with square-planar geometry. In contrast, dichloroplatinum(II) complexes exhibit shorter Pt–Cl bonds (~2.30 Å) .
    • Infrared Spectroscopy : Pt–I stretching frequencies in diiodoplatinum(II) complexes (e.g., 780–870 cm⁻¹ in Nujol) are distinct from Pt–Br (830–870 cm⁻¹) and Pt–Cl (higher frequencies due to stronger bonds) .

Oxidation State Comparisons

  • Platinum(II) vs. Platinum(IV) :
    Platinum(IV) complexes (e.g., diiodoplatinum(IV)diamine) are generally more inert kinetically but can act as prodrugs, releasing active Pt²⁺ species under reducing conditions. Platinum(II) complexes are more reactive in ligand substitution reactions .

Data Tables

Table 1. Comparative Properties of Diiodoplatinum(II) Complexes and Analogs

Property Diiodoplatinum(II) (1,5-cyclooctadiene) Dichloroplatinum(II) (1,5-cyclooctadiene) Diiodoplatinum(IV)diamine
Synthetic Yield 83% (dibromo analog) 85% Not reported
Solubility in DMSO Rapid decomposition Slow decomposition Stable
Pt–X Bond Length (Å) Pt–I: 2.70–2.75 Pt–Cl: ~2.30 Pt–I: ~2.65 (IV oxidation state)
Anticancer Activity Not studied Limited Active (cell-specific)

Table 2. Kinetic Parameters for Platinum(II) Complexes with N(amino)-N(imine) Ligands

Reaction Step Activation Energy (kJ/mol) Product Ratio (Chlorido:Other)
Oxidative Addition 85–95 1:4
Reductive Elimination 70–80 Dependent on ligand sterics

Key Research Findings

Reactivity Trends : Diiodoplatinum(II) complexes with bulky ligands (e.g., cyclooctadiene) exhibit enhanced air stability but reduced solubility in polar solvents compared to chloro/bromo analogs .

Mechanistic Insights: Kinetic studies of Pt(II) organometallics reveal that non-innocent ligands (e.g., amino-imines) generate transient intermediates, some of which are "dead-end" species irrelevant to the reaction pathway .

Therapeutic Implications : The iodine ligand’s role in Pt(IV) complexes highlights the need for oxidation-state-specific design in metallodrugs .

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